molecular formula C23H26N6O3S2 B11570119 ethyl 4-methyl-2-({2-[(5-propyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]butanoyl}amino)-1,3-thiazole-5-carboxylate

ethyl 4-methyl-2-({2-[(5-propyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]butanoyl}amino)-1,3-thiazole-5-carboxylate

Cat. No.: B11570119
M. Wt: 498.6 g/mol
InChI Key: QFUKZCYALJWTEU-UHFFFAOYSA-N
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Description

Ethyl 4-methyl-2-({2-[(5-propyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]butanoyl}amino)-1,3-thiazole-5-carboxylate is a complex organic compound that features a unique combination of functional groups and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-methyl-2-({2-[(5-propyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]butanoyl}amino)-1,3-thiazole-5-carboxylate typically involves multiple steps, each requiring specific reagents and conditions. The process generally starts with the preparation of the core indole structure, followed by the introduction of the thiazole and triazino groups. Key steps may include:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-methyl-2-({2-[(5-propyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]butanoyl}amino)-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid

    Reducing Agents: Tin(II) chloride, iron powder

    Nucleophiles: Amines, alcohols

Major Products

    Sulfoxides and Sulfones: From oxidation of the sulfanyl group

    Amines: From reduction of nitro groups

    Amides and Esters: From nucleophilic substitution of the ester group

Scientific Research Applications

Ethyl 4-methyl-2-({2-[(5-propyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]butanoyl}amino)-1,3-thiazole-5-carboxylate has several scientific research applications:

    Medicinal Chemistry: This compound can be used as a scaffold for the development of new drugs targeting various diseases, including cancer and infectious diseases.

    Organic Synthesis: It serves as a versatile intermediate in the synthesis of more complex molecules, particularly those containing indole and thiazole rings.

    Material Science: The unique electronic properties of this compound make it suitable for use in organic electronics and photonics.

Mechanism of Action

The mechanism of action of ethyl 4-methyl-2-({2-[(5-propyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]butanoyl}amino)-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors involved in disease progression. The compound’s heterocyclic structure allows it to bind with high affinity to these targets, thereby modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-methyl-2-({2-[(5-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]butanoyl}amino)-1,3-thiazole-5-carboxylate
  • Ethyl 4-methyl-2-({2-[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]butanoyl}amino)-1,3-thiazole-5-carboxylate

Uniqueness

The uniqueness of ethyl 4-methyl-2-({2-[(5-propyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]butanoyl}amino)-1,3-thiazole-5-carboxylate lies in its specific combination of functional groups and heterocyclic rings, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in the development of new therapeutic agents and advanced materials.

Properties

Molecular Formula

C23H26N6O3S2

Molecular Weight

498.6 g/mol

IUPAC Name

ethyl 4-methyl-2-[2-[(5-propyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]butanoylamino]-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C23H26N6O3S2/c1-5-12-29-15-11-9-8-10-14(15)17-19(29)25-23(28-27-17)33-16(6-2)20(30)26-22-24-13(4)18(34-22)21(31)32-7-3/h8-11,16H,5-7,12H2,1-4H3,(H,24,26,30)

InChI Key

QFUKZCYALJWTEU-UHFFFAOYSA-N

Canonical SMILES

CCCN1C2=CC=CC=C2C3=C1N=C(N=N3)SC(CC)C(=O)NC4=NC(=C(S4)C(=O)OCC)C

Origin of Product

United States

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